molecular formula C7H14ClN B566775 4-Azaspiro[2.5]octane hydrochloride CAS No. 1301739-56-9

4-Azaspiro[2.5]octane hydrochloride

Cat. No.: B566775
CAS No.: 1301739-56-9
M. Wt: 147.646
InChI Key: LQXHUZSSKFWQPZ-UHFFFAOYSA-N
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Description

4-Azaspiro[2.5]octane hydrochloride is a chemical compound with the molecular formula C7H13N·HCl. It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azaspiro[2.5]octane hydrochloride typically involves the annulation of a cyclopentane ring with a nitrogen-containing group. One common method includes the reaction of cyclopentanone with an amine under acidic conditions to form the spirocyclic structure. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often employs continuous flow synthesis techniques to ensure efficiency and safety. This method allows for precise control of reaction conditions, such as temperature and reaction time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Azaspiro[2.5]octane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-Azaspiro[2.5]octane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Azaspiro[2.5]octane hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Azaspiro[2.5]octane hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in drug discovery and material science .

Properties

IUPAC Name

4-azaspiro[2.5]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-6-8-7(3-1)4-5-7;/h8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXHUZSSKFWQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857312
Record name 4-Azaspiro[2.5]octane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1301739-56-9
Record name 4-Azaspiro[2.5]octane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-azaspiro[2.5]octane hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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